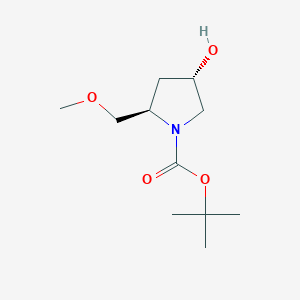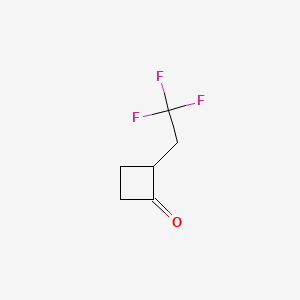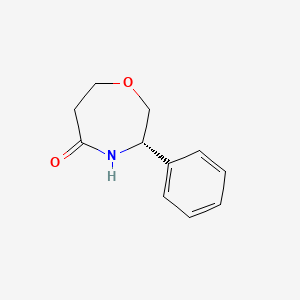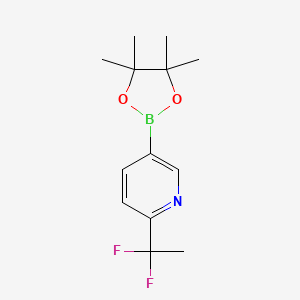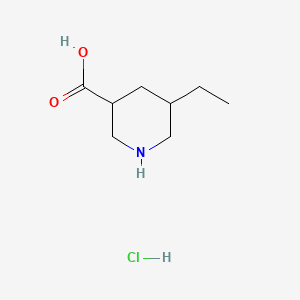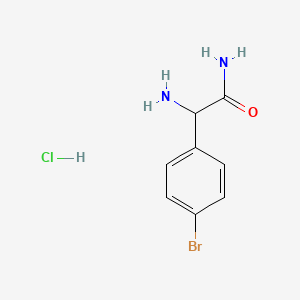
2-Amino-2-(4-bromophenyl)acetamide hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Amino-2-(4-bromophenyl)acetamide hydrochloride is a chemical compound with the molecular formula C8H9BrN2O·HCl. It is a derivative of acetamide, where the acetamide group is substituted with a 4-bromophenyl group and an amino group. This compound is often used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-2-(4-bromophenyl)acetamide hydrochloride typically involves the reaction of 4-bromoaniline with glycine or its derivatives under specific conditions. One common method includes the following steps:
Reaction of 4-bromoaniline with glycine: This reaction is carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine in an organic solvent such as dichloromethane.
Formation of the amide bond: The reaction mixture is stirred at room temperature for several hours to form the amide bond.
Purification: The product is then purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This method allows for the continuous production of the compound with better control over reaction conditions and higher yields.
Analyse Des Réactions Chimiques
Types of Reactions
2-Amino-2-(4-bromophenyl)acetamide hydrochloride undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the 4-bromophenyl group can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction Reactions: The amino group can undergo oxidation to form nitroso or nitro derivatives, while reduction can lead to the formation of corresponding amines.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield 4-bromoaniline and glycine derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide or thiourea, often carried out in polar solvents such as DMF (dimethylformamide) or DMSO (dimethyl sulfoxide).
Oxidation Reactions: Reagents such as hydrogen peroxide or potassium permanganate are used under controlled conditions.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis may involve sodium hydroxide.
Major Products Formed
Substitution Reactions: Products include various substituted phenylacetamides.
Oxidation and Reduction Reactions: Products include nitroso, nitro, or amino derivatives.
Hydrolysis: Products include 4-bromoaniline and glycine derivatives.
Applications De Recherche Scientifique
2-Amino-2-(4-bromophenyl)acetamide hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is used in studies involving enzyme inhibition and protein interactions.
Industry: The compound is used in the production of specialty chemicals and as a reagent in various industrial processes.
Mécanisme D'action
The mechanism of action of 2-Amino-2-(4-bromophenyl)acetamide hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the bromophenyl group can participate in hydrophobic interactions. These interactions can affect the activity of enzymes or receptors, leading to various biological effects. The exact pathways involved depend on the specific application and target molecule.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Amino-2-(2-bromophenyl)acetamide hydrochloride
- 2-Amino-2-(3-bromophenyl)acetamide hydrochloride
- 2-Amino-2-(4-chlorophenyl)acetamide hydrochloride
Uniqueness
2-Amino-2-(4-bromophenyl)acetamide hydrochloride is unique due to the position of the bromine atom on the phenyl ring, which can influence its reactivity and interaction with other molecules. The 4-bromo substitution provides distinct steric and electronic properties compared to other positional isomers or halogen substitutions, making it valuable for specific research applications.
Propriétés
Formule moléculaire |
C8H10BrClN2O |
|---|---|
Poids moléculaire |
265.53 g/mol |
Nom IUPAC |
2-amino-2-(4-bromophenyl)acetamide;hydrochloride |
InChI |
InChI=1S/C8H9BrN2O.ClH/c9-6-3-1-5(2-4-6)7(10)8(11)12;/h1-4,7H,10H2,(H2,11,12);1H |
Clé InChI |
WOQOWRDGARXBGT-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C(C(=O)N)N)Br.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


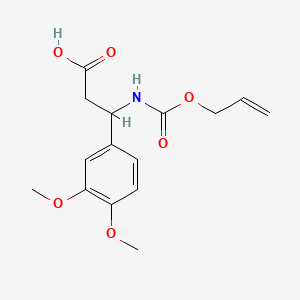
![N-{1-[2-(1H-indol-3-yl)ethyl]piperidin-4-yl}bicyclo[1.1.1]pentane-1-carboxamide](/img/structure/B13460300.png)
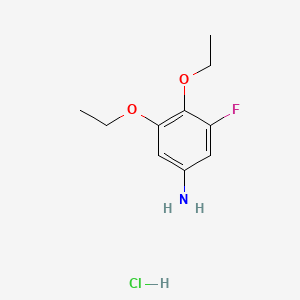
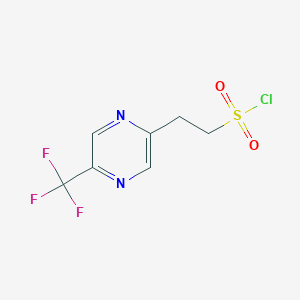
![(1S,5R,6S,7S)-6,7-dihydroxy-2-oxa-4-azabicyclo[3.2.1]octan-3-one](/img/structure/B13460313.png)

![{Bicyclo[1.1.1]pentan-1-yl}methanesulfonyl chloride](/img/structure/B13460328.png)
![4-[2-(Dimethylamino)propyl]aniline](/img/structure/B13460331.png)
